2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

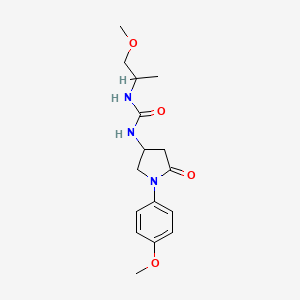

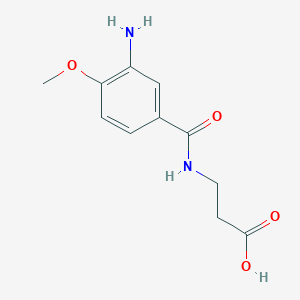

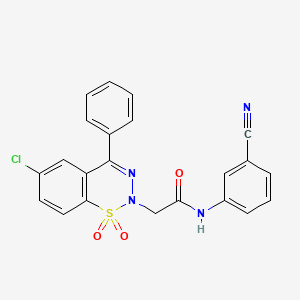

“2,2’-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one)” is a chemical compound with the molecular formula C26H34O4 . It has a molecular weight of 410.55 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.55 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis Methods and Catalysis

- Efficient synthesis methods have been developed for 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), a compound closely related to 2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one), using various catalysts. These include ZnO and ZnO–acetyl chloride catalysts, which have proven effective in producing this compound with good yields (Maghsoodlou et al., 2010).

- Another study demonstrates a concise and practical method for one-pot synthesis of similar derivatives catalyzed by TEAOH at room temperature in various solvents, highlighting the importance of these compounds as biologically active substances and synthetic intermediates in xanthene synthesis (Gao et al., 2019).

Environmental Friendliness and Green Chemistry

- Research has shown that 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives can be synthesized using environmentally friendly methods. One such method involves the use of urea as a catalyst under ultrasound, offering advantages like high yields and simple work-up procedures (Li et al., 2012).

- A green and novel method using L-histidine as a catalyst in ionic liquid has been developed for the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-enone), emphasizing the recyclability and eco-friendliness of this approach (Zhang & Shang, 2010).

Structural and Conformational Studies

- Crystal structures and conformational analyses of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) derivatives have been conducted. These studies provide insights into the nature of the compounds and their potential applications in bio-molecular interactions and as starting materials for new bioactive agents. For instance, the twinned crystal structure of a related compound has been analyzed at low temperatures (Bolte, Degen, & Rühl, 1997), and NMR and molecular modeling have been used to understand conformational exchanges in these compounds (Ferreira & Figueroa-Villar, 2014).

Chemical Reactions and Derivatives

- Studies have been carried out on the reactions and synthesis of various derivatives of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one). These include investigations into the Knoevenagel condensation reactions, highlighting the versatility and applicability of these compounds in different chemical synthesis processes (Heravi & Piri, 2013).

Propiedades

IUPAC Name |

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-propan-2-ylphenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O4/c1-15(2)16-7-9-17(10-8-16)22(23-18(27)11-25(3,4)12-19(23)28)24-20(29)13-26(5,6)14-21(24)30/h7-10,15,22,27,29H,11-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPIOFISKTUXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2=C(CC(CC2=O)(C)C)O)C3=C(CC(CC3=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125707 |

Source

|

| Record name | 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one) | |

CAS RN |

497060-61-4 |

Source

|

| Record name | 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)

![1-[2-amino-4-(4-chlorophenyl)-5-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B2775315.png)

![4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2775320.png)

![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2775326.png)